molecular formula C22H23NO5S2 B2523451 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide CAS No. 946297-92-3

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2523451
CAS No.: 946297-92-3
M. Wt: 445.55
InChI Key: SDQMMLCGHNBEFF-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide is a structurally complex acetamide derivative featuring a sulfonyl group, a thiophene ring, and a 4-methylphenoxy substituent. The compound’s design integrates sulfonamide and aryloxyacetamide moieties, which are often associated with enhanced metabolic stability and receptor-binding capabilities in medicinal chemistry . The presence of the 4-methoxybenzenesulfonyl group may contribute to improved solubility and bioavailability compared to simpler acetamide derivatives .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S2/c1-16-5-7-18(8-6-16)28-15-22(24)23-14-21(20-4-3-13-29-20)30(25,26)19-11-9-17(27-2)10-12-19/h3-13,21H,14-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQMMLCGHNBEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the sulfonyl intermediate: The reaction begins with the sulfonylation of 4-methoxybenzenesulfonyl chloride with 2-(thiophen-2-yl)ethanol under basic conditions to form the sulfonyl intermediate.

    Acylation: The intermediate is then reacted with 2-(4-methylphenoxy)acetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Structural Features Synthesis Pathway Reported Activities/Properties References
N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide 4-Methoxybenzenesulfonyl, thiophen-2-yl, 4-methylphenoxy Not explicitly described; likely involves sulfonylation and acetamide coupling Hypothesized: Enhanced solubility (sulfonyl group), potential receptor interactions
2-(4-Chlorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide 4-Chlorophenyl instead of 4-methylphenoxy Similar to target compound; substituent variation Not reported; chlorophenyl may enhance lipophilicity and membrane permeability
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide [FL-no: 16.133] Pyrazolyl and thiophenemethyl groups, 4-methylphenoxy Reaction of 2-(4-methylphenoxy)acetate with pyrazolamine and thiophene aldehyde Cooling sensation (sensory application); ≥99% purity in commercial production
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Bromophenyl, unsubstituted thiophene Direct coupling of 2-thiophene acetic acid with bromoaniline Antimycobacterial activity (MIC: 6.25 µg/mL against M. tuberculosis)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Dual thiophene rings, cyano group Activation of 2-thiophene acetic acid to chloride, then coupling with aminonitrile Not explicitly reported; cyano group may influence electronic properties

Key Findings from Comparative Analysis

Structural Flexibility and Bioactivity: The target compound’s 4-methoxybenzenesulfonyl group distinguishes it from simpler analogs like N-(4-bromophenyl)-2-(2-thienyl)acetamide, which lacks sulfonylation. Sulfonyl groups are known to enhance solubility and resistance to enzymatic degradation, suggesting improved pharmacokinetics .

Synthetic Pathways: The target compound’s synthesis likely parallels methods used for its chlorophenyl analog (), involving sulfonylation of a thiophene-ethyl intermediate followed by acetamide coupling.

The bromophenyl group’s electron-withdrawing nature may enhance target binding compared to the target’s 4-methylphenoxy group.

However, the sulfonyl group counterbalances this by improving aqueous solubility .

Biological Activity

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide, with the CAS number 946297-47-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing information from various studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H21NO5S2, with a molecular weight of 431.5 g/mol. The structure features a sulfonamide group, a thiophene moiety, and an acetamide framework, which may contribute to its diverse biological activities.

PropertyValue
Molecular Formula C21H21NO5S2
Molecular Weight 431.5 g/mol
CAS Number 946297-47-8

Anticancer Activity

Preliminary studies suggest that this compound may exhibit significant anticancer properties. Research indicates that compounds with similar structural features have been evaluated for their ability to induce apoptosis in cancer cells. For example, compounds containing thiophene rings have shown promise in targeting tumor cells, potentially leading to apoptosis through various mechanisms such as caspase activation and DNA synthesis inhibition .

Anti-inflammatory Effects

Compounds with methoxy groups, like those found in this compound, have been associated with anti-inflammatory properties. Research indicates that methoxyphenol derivatives can modulate inflammatory pathways, suggesting that this compound may also possess similar effects .

The mechanism of action for this compound is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors on cell membranes, influencing cellular responses.
  • Gene Expression Regulation : The compound could affect gene expression related to cell proliferation and apoptosis.

Case Studies and Research Findings

  • Anticancer Evaluation : In one study, derivatives similar to this compound were tested against various cancer cell lines (A549 and C6). The results indicated significant anticancer activity through apoptosis induction .
  • Antimicrobial Testing : A related sulfonamide derivative was evaluated for its antimicrobial efficacy against common pathogens, showing promising results that warrant further exploration of this compound in this context.
  • Inflammation Studies : Methoxy-substituted compounds have been shown to reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

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